

## Pharmacological properties of the MYC inhibitor MYCi361

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MYCi361   |           |
| Cat. No.:            | B15623152 | Get Quote |

# The MYC Inhibitor MYCi361: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The MYC oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, has long been considered a high-value but challenging target in cancer therapy. The development of small molecule inhibitors that can directly target MYC has been a significant endeavor in oncology research. This technical guide provides an in-depth overview of the pharmacological properties of **MYCi361**, a small molecule inhibitor of MYC, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

### **Core Pharmacological Properties**

**MYCi361** is a first-generation MYC inhibitor that directly engages the MYC protein. Its primary mechanism of action involves the disruption of the critical protein-protein interaction between MYC and its obligate binding partner, MAX.[1][2][3][4][5] This disruption prevents the MYC-MAX heterodimer from binding to E-box DNA sequences, thereby inhibiting the transcription of MYC target genes that drive cell proliferation and tumor growth.[2]

Beyond simply blocking the MYC-MAX interaction, **MYCi361** also induces the degradation of the MYC protein.[1][2][3][4][5][6] It enhances the phosphorylation of MYC at threonine-58



(T58), a key post-translational modification that flags the protein for proteasomal degradation. [1][2][3][4][5][6] This dual action of inhibiting function and promoting degradation makes **MYCi361** a potent modulator of MYC activity.

#### **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data reported for MYCi361.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter              | Value                                         | Cell Lines/System                            |
|------------------------|-----------------------------------------------|----------------------------------------------|
| Binding Affinity (Kd)  | 3.2 μΜ                                        | Cell-free assay with MYC protein[1][7][8][9] |
| IC50 (Prostate Cancer) | MycCaP: 2.9 μM, LNCaP: 1.4<br>μM, PC3: 1.6 μM | 5-day cell viability assay[7]                |
| IC50 (Leukemia)        | MV4-11: 2.6 μM                                | 5-day cell viability assay[7]                |
| IC50 (Lymphoma)        | HL-60: 5.0 μM, P493-6: 2.1 μM                 | 5-day cell viability assay[7]                |
| IC50 (Neuroblastoma)   | SK-N-B2: 4.9 μM                               | 5-day cell viability assay[7]                |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter                           | Intraperitoneal (i.p.)  | Oral (p.o.)             |
|-------------------------------------|-------------------------|-------------------------|
| Terminal Half-life (t½)             | 44 hours[7]             | 20 hours[7]             |
| Maximum Plasma Concentration (Cmax) | 27,200 ng/mL (46 μM)[7] | 13,867 ng/mL (23 μM)[7] |

Table 3: In Vivo Antitumor Efficacy in Mouse Models



| Animal Model                        | Dosing Regimen                                                                                        | Outcome                                                 |
|-------------------------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| FVB or NSG mice with  MycCaP tumors | 50 mg/kg i.p. twice daily for 2 days, then 70 mg/kg/day for 9 days[7]                                 | Induced tumor regression[7]                             |
| FVB mice with MycCaP tumors         | Alternating doses of 50 mg/kg/day for 2 days with anti-PD1 (100 µ g/day ) for 2 days, for 4 cycles[2] | Enhanced anti-tumor response compared to monotherapy[2] |

It is important to note that while effective, **MYCi361** has been reported to have a narrow therapeutic index, which led to the development of an improved analog, MYCi975, with better tolerability.[3][4][5][7]

## **Signaling and Mechanistic Pathways**

The following diagram illustrates the mechanism of action of **MYCi361**, from its direct binding to MYC to the downstream cellular consequences.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy. |
   Sigma-Aldrich [sigmaaldrich.com]
- 5. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turning up the Heat on MYC: progress in small molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 9. MYCi361 | c-Myc | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Pharmacological properties of the MYC inhibitor MYCi361]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623152#pharmacological-properties-of-the-myc-inhibitor-myci361]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com